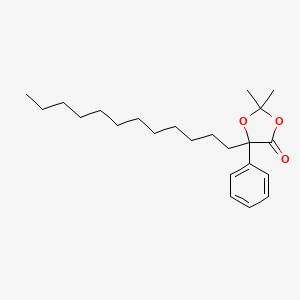
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a chemical compound with a complex structure that includes a dodecyl chain, a dimethyl group, and a phenyl group attached to a dioxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through a multi-step process. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolanone ring, which is then further functionalized with the dodecyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of degradable and chemically recyclable polymers. These polymers have applications in drug delivery, packaging, and agriculture.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes radical ring-opening polymerization, where the radical addition to the carbon-carbon double bond generates a ring-retained radical. This is followed by intramolecular fragmentation, leading to the formation of a ring-opened radical and a degradable ester linkage in the polymer backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
- 2,2-Dimethyl-1,3-dioxolan-4-one
Uniqueness
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its long dodecyl chain enhances its hydrophobicity, making it suitable for applications requiring water-resistant materials. Additionally, the presence of the phenyl group contributes to its stability and reactivity in various chemical processes.
Propriétés
Numéro CAS |
830341-88-3 |
|---|---|
Formule moléculaire |
C23H36O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
5-dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C23H36O3/c1-4-5-6-7-8-9-10-11-12-16-19-23(20-17-14-13-15-18-20)21(24)25-22(2,3)26-23/h13-15,17-18H,4-12,16,19H2,1-3H3 |
Clé InChI |
QGFVXYRHJMMQLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1(C(=O)OC(O1)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


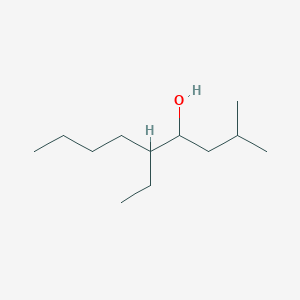

![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)

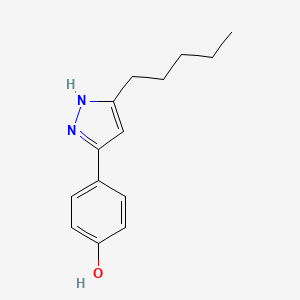
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

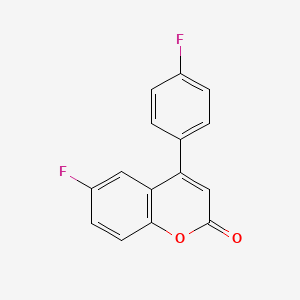
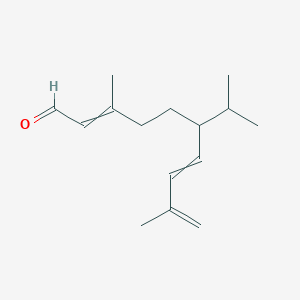
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
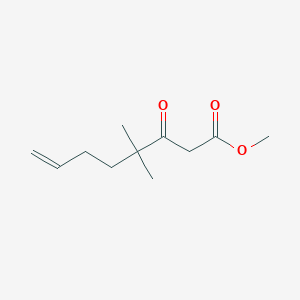
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

